molecular formula C21H22N2O5S2 B2874530 Methyl 3-ethyl-2-((3-(isopropylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1007003-64-6

Methyl 3-ethyl-2-((3-(isopropylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2874530
CAS No.: 1007003-64-6
M. Wt: 446.54
InChI Key: PILPXZLAULXWLF-QURGRASLSA-N
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Description

Thiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents . Thiazole itself is a pale yellow liquid with a pyridine-like odor and the molecular formula C3H3NS .


Synthesis Analysis

Thiazole-based Schiff base compounds display significant pharmacological potential with an ability to modulate the activity of many enzymes involved in metabolism . They are synthesized and characterized by FTIR and NMR .


Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Chemical Reactions Analysis

Thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity . This aromaticity is evidenced by the 1H NMR chemical shift of the ring protons, which absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Thiazoline Peptides

    A study by Hirotsu, Shiba, and Kaneko (1970) involved the synthesis of ethyl 2-(1-benzyloxycarbonylaminoethyl)-R-Δ2-thiazoline-4-carboxylate and its derivatives, which are structurally similar to the compound . This research provided insights into the racemization of amino acid residues in thiazoline peptides (Hirotsu, Shiba, & Kaneko, 1970).

  • Development of Fibrinogen Receptor Antagonists

    Hayashi et al. (1998) described the synthesis of compounds, including ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, which share structural similarities with the compound . These findings are significant for the development of potent and orally active fibrinogen receptor antagonists (Hayashi et al., 1998).

Pharmaceutical and Chemical Applications

  • Carbonic Anhydrase Inhibitors

    Research by Casini et al. (2003) involved derivatives of benzolamide, which are structurally related to the compound . These derivatives were studied as potential carbonic anhydrase inhibitors for treating glaucoma (Casini et al., 2003).

  • Antimicrobial Activities

    A study by Mishra et al. (2019) investigated benzothiazole-imino-benzoic acid ligands and their metal complexes, which are related to the compound of interest. These compounds demonstrated promising antimicrobial activity against various bacterial strains (Mishra et al., 2019).

Mechanism of Action

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Future Directions

Thiazoles have been observed over the years to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity . This suggests that thiazoles, including potentially your compound, may have a wide range of applications in the future.

Properties

IUPAC Name

methyl 3-ethyl-2-(3-propan-2-ylsulfonylbenzoyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S2/c1-5-23-17-10-9-15(20(25)28-4)12-18(17)29-21(23)22-19(24)14-7-6-8-16(11-14)30(26,27)13(2)3/h6-13H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILPXZLAULXWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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